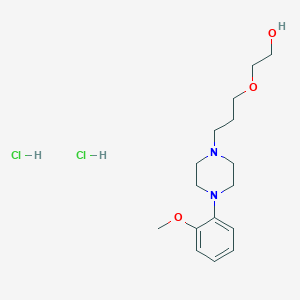![molecular formula C20H17N B13759441 9-ethyl-7-methylbenzo[c]acridine CAS No. 56961-65-0](/img/structure/B13759441.png)
9-ethyl-7-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-7-methylbenzo[c]acridine is a derivative of acridine, a class of compounds known for their broad range of biological activities and industrial applications. Acridine derivatives are characterized by their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and materials science .
Preparation Methods
The synthesis of 9-ethyl-7-methylbenzo[c]acridine typically involves the following steps:
Oxidation: The oxidation of 7-methylbenzo[c]acridine with selenium dioxide (SeO₂) to form the corresponding aldehyde.
Condensation: The condensation of the aldehyde with ethylamine to introduce the ethyl group.
Cyclization: The final cyclization step to form the acridine ring structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
9-Ethyl-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide (SeO₂) to form aldehydes or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) to form alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common reagents used in these reactions include selenium dioxide, sodium borohydride, and various electrophiles. Major products formed from these reactions include aldehydes, ketones, and substituted acridines.
Scientific Research Applications
9-Ethyl-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-ethyl-7-methylbenzo[c]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting enzymes such as topoisomerase. This inhibition can prevent DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
9-Ethyl-7-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to inhibit topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA intercalating properties.
Acriflavine: Another antiseptic with similar DNA intercalating abilities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
56961-65-0 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9-ethyl-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-14-8-11-19-18(12-14)13(2)16-10-9-15-6-4-5-7-17(15)20(16)21-19/h4-12H,3H2,1-2H3 |
InChI Key |
INZZMLDHBIWPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


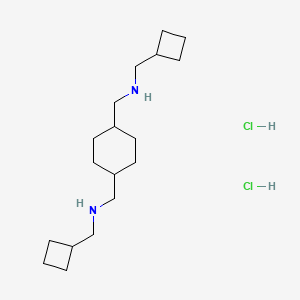
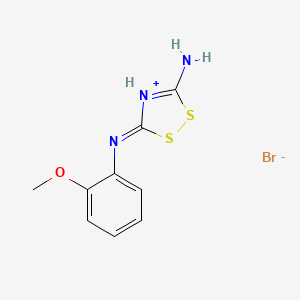
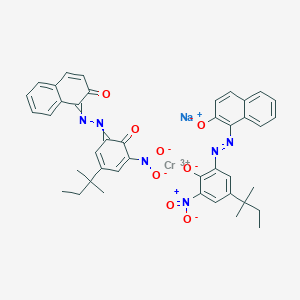
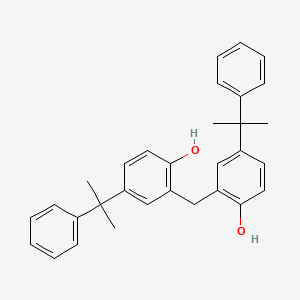

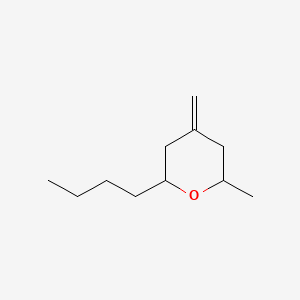
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
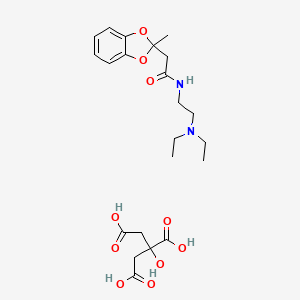
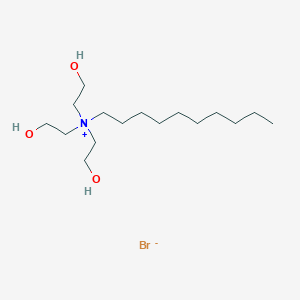
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
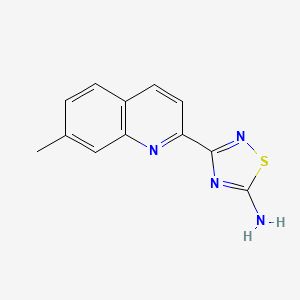
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
